molecular formula C23H32O2 B591252 Levonorgestrel-3-ethyldienol ether CAS No. 24908-87-0

Levonorgestrel-3-ethyldienol ether

Cat. No.: B591252
CAS No.: 24908-87-0
M. Wt: 340.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levonorgestrel-3-ethyldienol ether is a synthetic derivative of levonorgestrel, a well-known progestin used in various contraceptive formulations. The compound is characterized by its molecular formula C23H32O2 and a molecular weight of 340.50 g/mol . It is also known by its chemical name 13β-Ethyl-3-ethoxy-17α-ethinylgona-3,5-dien-17β-ol .

Biochemical Analysis

Biochemical Properties

Levonorgestrel-3-ethyldienol ether plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sex hormone-binding globulin (SHBG) and progesterone receptors. The binding of this compound to SHBG influences its bioavailability and distribution within the body . Additionally, its interaction with progesterone receptors modulates gene expression and cellular responses, contributing to its contraceptive effects .

Cellular Effects

This compound affects various cell types and cellular processes. In endometrial cells, it regulates the secretion of fibrinolytic factors such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), thereby influencing hemostasis . It also impacts cell signaling pathways, including those involved in ovulation and endometrial receptivity, by modulating the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby suppressing ovulation . The compound also affects the endometrial lining, making it less receptive to implantation . These actions are mediated through changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively suppresses ovulation and regulates menstrual cycles without significant adverse effects . At higher doses, it can cause toxic effects such as liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and elimination . The compound also influences metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds strongly to SHBG, which regulates its distribution and availability in the bloodstream . This binding also affects its localization within target tissues, such as the endometrium and ovaries .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with progesterone receptors to exert its effects . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levonorgestrel-3-ethyldienol ether involves multiple steps, starting from levonorgestrelThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel-3-ethyldienol ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols .

Properties

IUPAC Name

(13S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-4-22-13-11-19-18-10-8-17(25-6-3)15-16(18)7-9-20(19)21(22)12-14-23(22,24)5-2/h2,7,15,18-21,24H,4,6,8-14H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGGGFXBWMZHMQ-QBFRCJLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3C4CCC(=CC4=CCC3C1CC[C@]2(C#C)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.